molecular formula C12H7Br B14699127 4-Bromoacenaphthylene CAS No. 23921-32-6

4-Bromoacenaphthylene

Cat. No.: B14699127
CAS No.: 23921-32-6
M. Wt: 231.09 g/mol
InChI Key: SLKWRPNSYYDOKD-UHFFFAOYSA-N
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Description

4-Bromoacenaphthylene is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromine atom attached to the acenaphthylene structure, which consists of a fused tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromoacenaphthylene can be synthesized through the bromination of acenaphthylene. One common method involves the use of bromine chloride as the brominating agent, with acenaphthene as the starting material. The reaction is typically carried out in the presence of a halogeno-chain hydrocarbon or halogenated aryl-hydrocarbon solvent, under the action of an initiator or ultraviolet radiation. Lewis acids are often used as catalysts to facilitate the bromination process .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually precipitated in a powdery form by dripping the reaction solution into hot water containing a surfactant .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoacenaphthylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromoacenaphthylene involves its reactivity towards electrophiles and its ability to participate in addition reactions. The presence of the bromine atom enhances the compound’s electrophilic properties, making it more reactive towards nucleophiles. The stereochemistry of its reactions is influenced by the solvent polarity and the nature of the substituents on the acenaphthylene ring .

Comparison with Similar Compounds

Uniqueness: 4-Bromoacenaphthylene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives. Its ability to participate in a variety of chemical reactions and its applications in catalysis and material science highlight its versatility and importance in scientific research.

Properties

CAS No.

23921-32-6

Molecular Formula

C12H7Br

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromoacenaphthylene

InChI

InChI=1S/C12H7Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7H

InChI Key

SLKWRPNSYYDOKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C=C3)Br

Origin of Product

United States

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